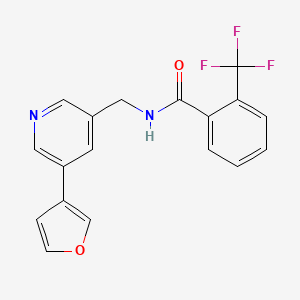

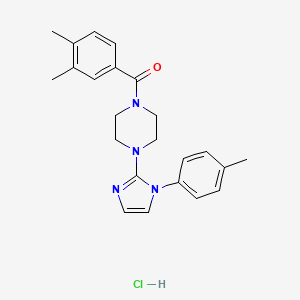

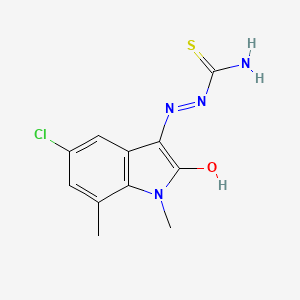

![molecular formula C13H15IN2O B2510355 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 374756-59-9](/img/structure/B2510355.png)

4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole” is a chemical compound which has gained interest in the scientific community due to its potential applications in various fields. It has a molecular formula of C13H15IN2O and a molecular weight of 342.18 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized from related pyrazoles and bromides . For example, a synthesis of a similar compound was achieved from 3,5-Dimethyl-4-iodopyrazole and 4-Methoxybenzyl bromide .Molecular Structure Analysis

The molecular structure of this compound includes an iodine atom attached to a pyrazole ring, which is further substituted with methoxyphenylmethyl and dimethyl groups .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 418.1±45.0 °C and a predicted density of 1.54±0.1 g/cm3 . The pKa value is predicted to be 1.18±0.10 .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Tautomerism

Research on related NH-pyrazole compounds demonstrates the significance of studying their chemical structures and tautomerism. The study by Cornago et al. (2009) on NH-pyrazoles revealed insights into the annular tautomerism of curcuminoid NH-pyrazoles, showing the importance of X-ray crystallography in determining structures and the role of hydrogen bonds in stabilizing specific tautomeric forms. These findings highlight the intricate balance between different structural forms that such compounds can exhibit, potentially influencing their reactivity and interactions in chemical and biological contexts Cornago et al., 2009.

Molecular Conformation and Hydrogen Bonding

The molecular conformation and hydrogen bonding patterns of pyrazole derivatives have been explored, as demonstrated by the work of Asma et al. (2018), who synthesized four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives. This research sheds light on the complex hydrogen-bonded framework structures that these compounds can form, contributing to our understanding of their potential functionalities in molecular recognition and assembly processes Asma et al., 2018.

Synthesis and Chemical Reactions

The synthesis and chemical reactions involving 1H-pyrazole derivatives are of great interest. Wang et al. (2013) presented the preparation and structures of new 1H-pyrazole derivatives, detailing the synthetic routes and structural characterization of compounds, which emphasizes the versatility of pyrazoles in organic synthesis and the importance of detailed structural analysis to understand their properties Wang et al., 2013.

Antimicrobial and Antidepressant Activities

The antimicrobial and antidepressant activities of pyrazole derivatives highlight their potential therapeutic applications. Zhang et al. (2011) synthesized antipyrine derivatives with strong antibacterial activities, demonstrating the bioactive potential of pyrazole-based compounds in developing new antimicrobial agents. Similarly, Palaska et al. (2001) synthesized and evaluated the antidepressant activities of 3,5-diphenyl-2-pyrazoline derivatives, indicating the significance of pyrazole derivatives in medicinal chemistry and drug design Zhang et al., 2011; Palaska et al., 2001.

Electrosynthesis and Nonlinear Optical Properties

The electrosynthesis of 4-iodo-substituted pyrazoles and the exploration of their nonlinear optical properties further showcase the diverse applications of these compounds. Lyalin et al. (2010) successfully accomplished the electrosynthesis of 4-iodo pyrazole derivatives, illustrating an efficient method for introducing functional groups that can significantly alter the chemical and physical properties of pyrazoles. Tamer et al. (2015) combined experimental and theoretical studies on a pyrazole derivative to explore its nonlinear optical properties, highlighting the potential of pyrazole compounds in materials science and photonics Lyalin et al., 2010; Tamer et al., 2015.

Zukünftige Richtungen

While specific future directions for this compound were not found, similar compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties . This suggests that “4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole” could also be studied in these contexts.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with proteins such as alcohol dehydrogenase 1c, alcohol dehydrogenase 1b, alcohol dehydrogenase 1a, and mycocyclosin synthase . These proteins play crucial roles in various biological processes, including metabolism and signal transduction.

Mode of Action

It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are critical in regulating cellular responses to stress and inflammation.

Result of Action

Related compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Eigenschaften

IUPAC Name |

4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN2O/c1-9-13(14)10(2)16(15-9)8-11-4-6-12(17-3)7-5-11/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHKEFKFBSRMJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

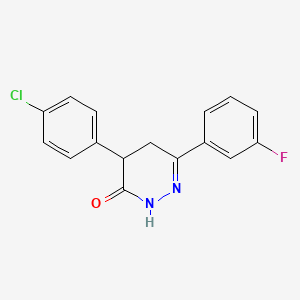

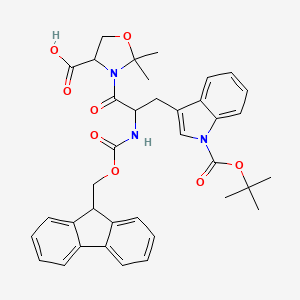

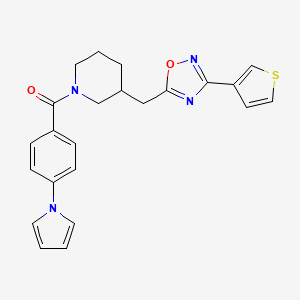

![1-[(5-Bromopyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2510274.png)

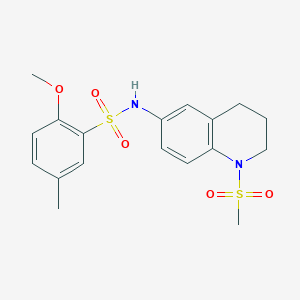

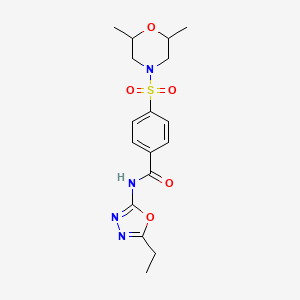

![3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2510283.png)

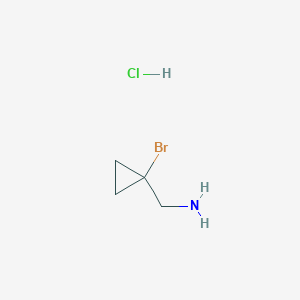

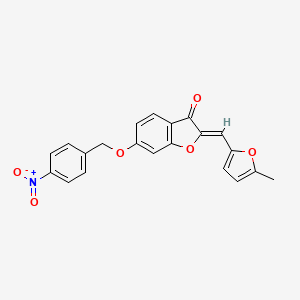

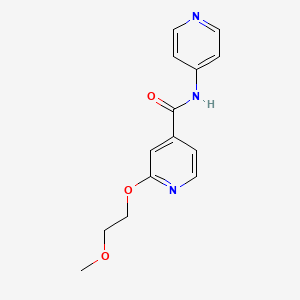

![1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2510295.png)